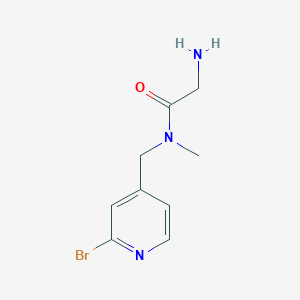

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide

Description

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide is a synthetic acetamide derivative characterized by a brominated pyridinylmethyl group and an N-methyl-substituted aminoacetamide backbone. Its molecular formula is C₉H₁₁BrN₃O, with a molecular weight of 273.11 g/mol. The compound features:

- A 2-bromo-pyridin-4-ylmethyl moiety, introducing steric bulk and electron-withdrawing effects.

- An N-methyl-acetamide group, influencing hydrogen-bonding capacity and metabolic stability.

This structure is synthesized via coupling reactions involving brominated pyridine derivatives and aminoacetamide intermediates, as inferred from methodologies in related compounds (e.g., carbodiimide-mediated coupling in ).

Properties

IUPAC Name |

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-13(9(14)5-11)6-7-2-3-12-8(10)4-7/h2-4H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCUMAWSXPYAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=NC=C1)Br)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Formation of Amino Group: The brominated pyridine is then reacted with an amine, such as methylamine, under basic conditions to introduce the amino group.

Acetamide Formation: The resulting compound is then reacted with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce the acetamide group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate, ammonia, or sodium alkoxide.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: De-brominated or amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies investigating the interaction of pyridine derivatives with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The free amino group enables hydrogen-bond donor interactions, while the pyridine nitrogen acts as an acceptor. This dual functionality is absent in non-amino derivatives (e.g., ).

- Metabolic Stability: The N-methyl group in the target compound hinders oxidative metabolism, extending half-life relative to unmethylated analogs (e.g., 2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-acetamide).

Biological Activity

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique molecular structure, which includes a brominated pyridine moiety and an acetamide functional group, suggests various interactions with biological targets. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₈H₁₀BrN₃O

- Molecular Weight : 244.09 g/mol

- Boiling Point : Approximately 484.3 °C

- Density : About 1.547 g/cm³

The compound's structure contributes to its reactivity, particularly through its amino group, which can participate in nucleophilic substitutions, and the bromine atom, which can act as a leaving group in various chemical transformations.

Synthesis

The synthesis of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide typically involves:

- Starting Materials : 2-bromo-4-pyridinemethanol and N-methylacetamide.

- Reagents : Triethylamine as a base.

- Conditions : Anhydrous conditions at room temperature.

The general reaction scheme includes dissolving the starting materials in an anhydrous solvent like dichloromethane, adding triethylamine, and then introducing N-methylacetamide slowly while stirring.

Antimicrobial Activity

Research indicates that compounds similar to 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains, suggesting strong potential for development as antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells significantly more than controls, with one derivative showing a remarkable increase in annexin V-FITC positive cells by 22-fold compared to untreated controls . The selectivity of these compounds for cancer cells over normal cells indicates their potential as targeted therapies.

The biological activity of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and bacterial growth.

- Receptor Interaction : It may interact with various receptors, including those involved in apoptosis pathways.

- Covalent Bond Formation : The presence of the bromine atom enhances reactivity towards nucleophilic sites on proteins, potentially leading to irreversible inhibition of target enzymes.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.